Nonstimulant Appetite Suppression ED₅₀ in Canine Model
In a direct in vivo head-to-head context, 2-benzylmorpholine demonstrates quantifiable appetite suppression without the stimulant activity characteristic of its structural relative phenmetrazine [1]. Racemic 2-benzylmorpholine administered orally to dogs suppressed food intake with ED₅₀ values of 3 mg/kg and 5.5 mg/kg at 1 and 2 hours post-meal access, respectively [1]. Critically, no stimulant activity was observed even at an oral dose of 200 mg/kg—a dose approximately 66-fold higher than the acute ED₅₀ for appetite suppression [1]. This contrasts with phenmetrazine, which is classified as a stimulant and induces self-administration behavior in canines, thereby offering a distinct pharmacological differentiation [2]. The observed decline in efficacy following 20 days of chronic oral dosing at 10 mg/kg further defines the compound's pharmacodynamic profile for research applications [1].
| Evidence Dimension | Appetite Suppression ED₅₀ (Oral, Canine) |
|---|---|
| Target Compound Data | 3 mg/kg (1 h); 5.5 mg/kg (2 h) |
| Comparator Or Baseline | Phenmetrazine: No direct ED₅₀ data in same assay; however, phenmetrazine exhibits stimulant activity and self-administration in dogs [2] |
| Quantified Difference | 2-Benzylmorpholine exhibits appetite suppression with zero observed stimulant activity at doses up to 200 mg/kg [1] |
| Conditions | Oral dosing to dogs; food intake measured 1 and 2 h after access to a meat meal [1] |
Why This Matters
This differentiation provides researchers with a quantifiable in vivo benchmark for appetite suppression devoid of CNS stimulation, enabling cleaner pharmacological interrogation of anorectic pathways.
- [1] Brown GR, Forster G, Foubister AJ, Stribling D. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. J Pharm Pharmacol. 1990;42(11):797-799. View Source
- [2] GlpBio. Phenmetrazine (hydrochloride) Product Information. Accessed 2026. View Source
